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Technical Support Center: Improving Live Dota 2
Win Probability Prediction

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals who are
conducting experiments to improve the accuracy of predicting win probability in live Dota 2
matches.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for live Dota 2 match data?

Al: The most common data sources are the Steam Web API and the OpenDota API. The
OpenDota API is often favored due to its extensive documentation and the ability to use SQL
queries for direct database access to public match records.[1]

Q2: What are the key categories of features to consider for win probability prediction?

A2: Features are generally categorized into pre-game and in-game data.[2] Pre-game features
include hero selections for both teams and player-specific historical performance data.[3] In-
game features are time-series data that evolve throughout the match, such as gold difference,
experience (XP) difference, team fight outcomes, and objective control (e.g., towers destroyed).
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Q3: Which machine learning models are commonly used for this prediction task?

A3: A variety of models have been applied, ranging from simpler logistic regression to more
complex neural networks.[4] Commonly used models include Logistic Regression, Random
Forests, and deep learning models like LSTMs (Long Short-Term Memory) and DistilBERT,
especially when incorporating sequential data like in-game events and chat logs.[3][4][5]

Q4: How does the inclusion of in-game data affect prediction accuracy?

A4: The inclusion of real-time, in-game features significantly improves prediction accuracy.
Models relying solely on pre-game data (like hero picks) achieve lower accuracy, while models
that incorporate live match data can reach much higher accuracy levels as the game
progresses.[3][6] For instance, some studies have shown accuracy improvements of over 20
percentage points when in-game events are added.[5]

Q5: What is a reasonable baseline accuracy to expect from a win probability model?

A5: The baseline accuracy can vary significantly based on the features used and the model
employed. A model using only hero selection data might achieve around 53-69% accuracy.[4]
By incorporating more detailed pre-match player data, this can increase to over 70%.[3] With
the addition of in-game data, accuracy can exceed 85% or even 90% as the match progresses.

[2](3]

Troubleshooting Guides

Issue 1: My model's prediction accuracy is low, even with many features.

o Possible Cause: Poor feature selection or feature engineering. Not all features are equally
important. For example, hero-player combined features have been shown to be highly
informative.[3] Simply increasing the number of features without considering their predictive
power can introduce noise and degrade performance.

e Troubleshooting Steps:

o Feature Importance Analysis: Use techniques like SHAP (SHapley Additive exPlanations)
or feature importance plots from tree-based models to identify the most influential features
in your dataset.
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o Feature Engineering: Instead of using raw stats, create more descriptive features. For
example, instead of individual hero positions, engineer features that describe team
coordination or control over critical map areas.[1]

o Consider Feature Interaction: The interaction between heroes is a crucial aspect of Dota
2.[7] Ensure your model can capture these synergistic or antagonistic relationships. This
might involve creating interaction terms or using models that can inherently learn these
relationships.

Issue 2: The model's accuracy is high, but it doesn't generalize to new game patches.

o Possible Cause: The model has overfit to the meta-game of the patch it was trained on. Dota
2 undergoes frequent updates that can significantly alter hero strengths and popular
strategies, potentially rendering older data obsolete.[2][8]

e Troubleshooting Steps:

o Chronological Data Splitting: When splitting your data for training and testing, ensure you
are not training on future data to predict the past. A chronological split (e.g., train on
patches 7.30-7.32, test on 7.33) is more representative of a real-world scenario.

o Continuous Retraining: A practical win probability model needs to be continuously
retrained on data from recent matches to adapt to the evolving meta.

o Feature Abstraction: Try to use features that are less sensitive to patch changes. For
example, relative net worth and experience differences are likely to remain important
across patches, even if the specific heroes that accumulate them change.

Issue 3: My real-time prediction model is too slow for live application.

e Possible Cause: The complexity of the model or the feature extraction process is too high for
real-time computation.

e Troubleshooting Steps:

o Model Optimization: Consider using a lighter-weight model for the final implementation.
For example, a well-tuned logistic regression or a smaller neural network might offer a
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better trade-off between speed and accuracy than a large, complex model.[5]

o Efficient Feature Extraction: Optimize your data pipeline for feature extraction. Pre-
calculate static features where possible and focus on efficiently updating only the dynamic,
in-game features.

o Hardware Acceleration: Utilize GPUs for inference if you are using deep learning models,
as this can significantly speed up prediction times.

Quantitative Data Summary

Table 1: Comparison of Model Accuracy with Different Feature Sets

Model Feature Set Reported Accuracy Reference
Logistic Regression Hero Lineups Only ~53%
o ] Binary Hero Feature
Logistic Regression 69% [4]
Vector

) Hero Lineups +
Hybrid Model o ) 74% [4]
Genetic Fithess Metric

o ] Hero + Player + Hero-
Logistic Regression ] 71.49% [3]
Player History

In-game Chat Logs

DistiiBERT 81.4% [5]
Only
In-game Chat Logs

LSTM 79.9% [5]
Only

In-game Chat +
LSTM o 98.4% [5]
Objective Events

In-game Features
Standard ML Models ) up to 85% [2]
(after 5 mins)

Experimental Protocols

Protocol: Developing a Live Win Probability Prediction Model

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.raillab.org/publication/bapela-2025-real/bapela-2025-real.pdf
http://jmcauley.ucsd.edu/cse258/projects/fa15/018.pdf
http://jmcauley.ucsd.edu/cse258/projects/fa15/018.pdf
https://arxiv.org/pdf/1701.03162
https://www.raillab.org/publication/bapela-2025-real/bapela-2025-real.pdf
https://www.raillab.org/publication/bapela-2025-real/bapela-2025-real.pdf
https://www.raillab.org/publication/bapela-2025-real/bapela-2025-real.pdf
https://www.researchgate.net/publication/336990588_Win_Prediction_in_Multi-Player_Esports_Live_Professional_Match_Prediction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

o Data Acquisition:

o Utilize the OpenDota API to collect a large dataset of professional or high-skill public
matches.[1]

o For each match, download both the summary data (pre-game information like hero picks
and player IDs) and the full replay parse for detailed time-series data.

o Aim for a dataset of at least 50,000 matches to ensure sufficient data for training and
validation.[4][5]

e Feature Extraction:
o Pre-Game Features:
» Create a one-hot encoded vector representing the 10 heroes in the match.

» For each player, gather historical performance metrics (e.g., win rate, average Gold-
Per-Minute (GPM), and Experience-Per-Minute (XPM)) on their selected hero and in
general.[3]

o In-Game Features (Time-Sliced):
» Process the replay data into time slices (e.g., every 60 seconds).
» For each slice, calculate features such as:

Team-level GPM and XPM difference.

Net worth difference.

Total kills, deaths, and assists for each team.

Status of objectives (e.g., towers, barracks, Roshan).

Control of the map (e.g., based on ward vision).

e Model Training:
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o Data Splitting: Split the dataset into training, validation, and test sets. A common split is
80% for training, 10% for validation, and 10% for testing. Ensure the split is done
chronologically if testing for robustness across patches.

o Model Selection: Start with a baseline model like Logistic Regression.[4]

o Sequence Modeling (for in-game data): Employ a sequence model like an LSTM or a
Transformer-based architecture to capture the temporal dynamics of the match data. The
model should take a sequence of time-sliced game states as input.[1]

o Training: Train the model to predict the final match outcome (Radiant win or Dire win)
based on the input features at each time slice. Use the validation set to tune
hyperparameters.

o Evaluation:
o Accuracy: Measure the prediction accuracy of the model on the held-out test set.

o Time-Dependent Evaluation: Plot the model's accuracy as a function of game time.
Accuracy is expected to increase as the match progresses and more data becomes
available.[3]

o Comparison: Benchmark your model's performance against existing tools or simpler
baseline models to quantify the improvement.[1]

Visualizations
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Caption: Experimental workflow for Dota 2 win probability prediction.
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Caption: Logical relationship of features to win probability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["improving the accuracy of predicting win probability in
live Dota 2 matches"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554018#improving-the-accuracy-of-predicting-win-
probability-in-live-dota-2-matches]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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